Clonidine

Description

Properties

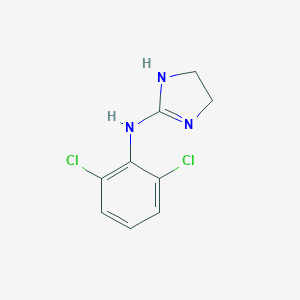

IUPAC Name |

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSURZIOUXUGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4205-91-8 (mono-hydrochloride) | |

| Record name | Clonidine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022846 | |

| Record name | Clonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, 4.80e-01 g/L | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

4205-90-7 | |

| Record name | Clonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonidine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clonidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/ | |

| Record name | Clonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLONIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clonidine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonidine is a centrally acting sympatholytic agent whose therapeutic and adverse effects are primarily dictated by its interaction with α2-adrenergic and, to a lesser extent, imidazoline (B1206853) receptors within the central nervous system (CNS).[1][2] Its principal mechanism involves agonism at presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, which inhibits the release of norepinephrine (B1679862) (NE), thereby reducing sympathetic outflow from the brainstem.[1][3][4][5] This action is mediated through a Gi protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This guide provides a detailed examination of this compound's molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Primary Pharmacological Target: α2-Adrenergic Receptors

This compound is a potent partial agonist of α2-adrenergic receptors (α2-ARs), with a selectivity ratio of approximately 200:1 for α2 over α1 receptors.[2][6] There are three main subtypes of α2-ARs in the CNS: α2A, α2B, and α2C, all of which are G protein-coupled receptors (GPCRs) associated with the inhibitory Gi protein.[3][7]

-

α2A-Adrenergic Receptors : This subtype is highly prevalent in the brain, particularly in the prefrontal cortex (PFC) and brainstem nuclei like the locus coeruleus (LC) and the nucleus tractus solitarii (NTS).[1][7] Agonism at α2A-receptors is thought to mediate most of this compound's therapeutic effects, including its antihypertensive, sedative, and attention-modulating actions.[3][4]

-

α2B and α2C-Adrenergic Receptors : These subtypes are also present in the CNS, with α2B receptors found in locations like the thalamus and α2C receptors in the locus coeruleus.[4][7] Their stimulation by this compound may contribute to some of its sedative and hypotensive effects.[4]

Secondary Target: Imidazoline Receptors

This compound, an imidazoline derivative, also binds to imidazoline receptors (I-receptors), which are non-adrenergic sites.[1][2][8]

-

I1-Imidazoline Receptors : Located in the brainstem, these receptors are implicated in cardiovascular regulation.[1][9] this compound's agonist activity at I1-receptors is hypothesized to contribute to its antihypertensive effect, potentially acting upstream of or in concert with its α2-AR-mediated actions.[1] However, the predominant role in its hypotensive effect is more strongly attributed to its α2-AR agonism.[10]

Presynaptic Mechanism of Action: Inhibition of Neurotransmitter Release

The hallmark of this compound's central action is the inhibition of norepinephrine release from presynaptic nerve terminals.[1][3][11] This occurs primarily through the activation of α2-autoreceptors on noradrenergic neurons, a classic example of negative feedback.[3][4][12]

-

Binding and Gi Protein Activation : this compound binds to the presynaptic α2-AR.[3]

-

Inhibition of Adenylyl Cyclase : This activates the associated Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[2][3]

-

Reduction in cAMP : The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[2][3][13][14]

-

Modulation of Ion Channels : Reduced cAMP levels lead to the modulation of voltage-gated calcium channels, decreasing calcium influx into the presynaptic terminal.[11][15]

-

Decreased Neurotransmitter Exocytosis : The reduction in intracellular calcium inhibits the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane, thereby suppressing its release into the synaptic cleft.[1][15]

This reduction in noradrenergic transmission in key brainstem areas like the vasomotor center leads to a decrease in overall sympathetic outflow from the CNS, resulting in lower blood pressure and heart rate.[1][5] In the locus coeruleus, this mechanism is responsible for this compound's sedative effects.[16][17]

Postsynaptic Mechanism of Action

While the presynaptic effects are dominant, this compound also acts on postsynaptic α2-ARs. In the prefrontal cortex, for instance, stimulation of postsynaptic α2A-receptors is believed to enhance signal transmission and improve attention and working memory, which underlies its use in ADHD.[1][4][18] The downstream signaling cascade is similar to the presynaptic mechanism, involving Gi protein coupling and inhibition of adenylyl cyclase.

Quantitative Pharmacological Data

The binding affinity of this compound for various receptors is crucial for understanding its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| α2A-Adrenergic | This compound | 3 | - | [10] |

| I1-Imidazoline | This compound | 31.62 | Bovine | [1] |

| I1-Imidazoline | This compound | 9 | - | [10] |

| α2-Adrenergic | This compound | 50 | Rat Brain | [19] |

Note: Ki values can vary based on experimental conditions, radioligand used, and tissue preparation.

Key Experimental Protocols

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) and density (Bmax) of receptors for a ligand like this compound.

Objective: To quantify the binding affinity of this compound to α2-adrenergic receptors in a brain tissue homogenate.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a final assay buffer.[20] Protein concentration is determined using a standard assay (e.g., BCA assay).[20]

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand with known high affinity for α2-ARs (e.g., [³H]this compound or [³H]yohimbine) is used.

-

Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of unlabeled this compound (the competitor).[21]

-

Incubations are carried out in 96-well plates at a controlled temperature (e.g., 30°C) until equilibrium is reached.[20]

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters.[20] This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed rapidly with ice-cold buffer to minimize dissociation.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]

-

Data Analysis: Non-specific binding is determined from samples containing a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are fitted to a one-site competition curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living, behaving animal, providing a direct assessment of this compound's effect on norepinephrine release.[22][23][24]

Objective: To measure the effect of systemic this compound administration on extracellular norepinephrine levels in the rat locus coeruleus.

Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the locus coeruleus of the rat brain.[22] The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.[23]

-

Perfusion and Equilibration: The probe is perfused at a constant, slow flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[22] An equilibration period allows the extracellular fluid and the perfusate to stabilize.

-

Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine concentration.

-

Drug Administration: this compound (or vehicle) is administered systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Sample Collection: Dialysate collection continues for a set period following drug administration to monitor changes in norepinephrine levels.

-

Sample Analysis: The collected dialysate samples are analyzed to quantify norepinephrine concentrations, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23]

-

Data Analysis: Norepinephrine concentrations in post-treatment samples are expressed as a percentage of the average baseline concentration to determine the effect of this compound.

Conclusion

The central mechanism of action of this compound is multifactorial but is dominated by its role as an α2-adrenergic receptor agonist. Its ability to decrease sympathetic outflow by inhibiting presynaptic norepinephrine release in the brainstem is the cornerstone of its antihypertensive effect. Concurrently, its actions on both presynaptic and postsynaptic α2-receptors in other CNS regions, such as the locus coeruleus and prefrontal cortex, account for its sedative and attention-modulating properties. A comprehensive understanding of these pathways, supported by quantitative binding data and functional neurochemical studies, is essential for the rational development of novel therapeutics targeting the central noradrenergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Exploring the potential benefits of this compound for anxiety disorders | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. The neuroanatomy and pharmacology of the nucleus locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of this compound upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Evidence that locus coeruleus is the site where this compound and drugs acting at alpha 1- and alpha 2-adrenoceptors affect sleep and arousal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound infusions into the locus coeruleus attenuate behavioral and neurochemical changes associated with naloxone-precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. An affinity label for alpha 2-adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 24. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Landmark Antihypertensive: A Technical Guide to the Discovery and Synthesis of Clonidine

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of clonidine, a pivotal molecule in the treatment of hypertension and other conditions. Aimed at researchers, scientists, and drug development professionals, this document details the serendipitous discovery of its therapeutic effects, the evolution of its chemical synthesis, and the intricate signaling pathways through which it exerts its action.

Executive Summary

This compound, an imidazoline (B1206853) derivative, was first synthesized in the early 1960s at Boehringer Ingelheim by a team led by Helmut Stähle.[1] Initially investigated as a nasal decongestant, its profound antihypertensive and sedative properties were discovered by chance when a concentrated solution was self-administered by an employee. This accidental finding shifted the trajectory of this compound's development, leading to its introduction as an antihypertensive agent in 1966.[1] This guide explores the original and subsequent synthetic routes to this compound, presenting detailed experimental protocols and comparative quantitative data. Furthermore, it elucidates the compound's mechanism of action through its interaction with α2-adrenergic and imidazoline receptors, visualized through detailed signaling pathway diagrams.

A Serendipitous Discovery: The History of this compound

The story of this compound's discovery is a classic example of serendipity in pharmaceutical research. In the early 1960s, Helmut Stähle and his team at Boehringer Ingelheim were focused on developing a new nasal decongestant. Their work on α-sympathomimetic amines led them to synthesize a series of imidazoline derivatives, among them the compound that would later be named this compound.

The pivotal moment came when a laboratory technician, suffering from a cold, used a highly concentrated solution of the new compound as a nasal spray. The unexpected and dramatic effects—profound sedation and a significant drop in blood pressure—were immediately apparent. This accidental human experiment revealed the potent systemic effects of the drug, far outweighing its intended local decongestant activity. Recognizing the therapeutic potential of these side effects, Boehringer Ingelheim redirected their research efforts, ultimately leading to the approval and marketing of this compound as an antihypertensive medication.

The Synthesis of this compound: From Inception to Industrial Scale

The chemical synthesis of this compound has evolved since its initial discovery, with various methods developed to improve yield, purity, and industrial scalability. The core of the synthesis, however, has remained centered around the construction of the 2-(2,6-dichloroanilino)imidazoline structure. Two primary routes have been extensively explored, one proceeding through a formamide (B127407) intermediate and the other via a thiourea (B124793) derivative.

Synthesis Route 1: The Formamide Pathway

This common and efficient method involves the formylation of 2,6-dichloroaniline (B118687), followed by conversion to an isocyanide dichloride, and subsequent cyclization with ethylenediamine (B42938).

Experimental Protocol: Improved One-Pot Synthesis of this compound Hydrochloride

This protocol is adapted from a patented improved process for the preparation of this compound hydrochloride.

Step 1: Synthesis of N-(2,6-dichlorophenyl)formamide

-

In a suitable reaction vessel, a mixture of 175 ml of acetic anhydride (B1165640) and 52 ml of formic acid is prepared.

-

To this mixture, 100 g of 2,6-dichloroaniline is added.

-

The reaction mixture is heated to a temperature between 30°C and 80°C and maintained for 1 to 10 hours.

-

After the reaction is complete, 600 ml of water is added to the mixture.

-

The resulting solid precipitate, N-(2,6-dichlorophenyl)formamide, is collected by filtration.

-

The solid is washed with 400 ml of water followed by 200 ml of dichloromethane (B109758).

-

The washed product is dried at 40-80°C to yield approximately 110 g of N-(2,6-dichlorophenyl)formamide.[2]

Step 2: One-Pot Conversion to this compound Hydrochloride

-

A pre-cooled mixture of N-(2,6-dichlorophenyl)formamide (from Step 1) and thionyl chloride is prepared.

-

Sulfuryl chloride is added to this mixture, and the reaction is heated to 40-60°C for 4 to 15 hours to form 2,6-dichlorophenylisocyanide (B1349922) dichloride. This intermediate is not isolated.

-

After the reaction, excess thionyl chloride is removed by distillation under reduced pressure. Toluene (100 ml) may be added and distilled off to ensure complete removal.

-

The residual mass is dissolved in 400 ml of dichloromethane and cooled.

-

To the cooled solution, 70 ml of ethylenediamine is added, and the mixture is stirred for 2 to 24 hours to effect cyclization.

-

The reaction mixture is filtered.

-

To the filtrate, 133 ml of isopropanolic hydrochloride (IPA.HCl) is added.

-

The mixture is cooled to precipitate this compound hydrochloride.

-

The solid product is collected by filtration, washed with dichloromethane (2 x 100 ml), and dried at 40-80°C to yield approximately 100 g of this compound hydrochloride.[2]

Synthesis Route 2: The Thiourea Pathway

An alternative classical route to this compound involves the formation of a thiourea derivative from 2,6-dichloroaniline, which is then S-methylated and cyclized with ethylenediamine.

Experimental Protocol: Synthesis via Thiourea Intermediate

This protocol is based on a described method of manufacturing.[3]

Step 1: Formation of N-(2,6-dichlorophenyl)thiourea

-

2,6-dichloroaniline is reacted with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent to form N-(2,6-dichlorophenyl)thiourea.

Step 2: S-methylation

-

The N-(2,6-dichlorophenyl)thiourea is treated with methyl iodide to yield the S-methylthiouronium salt.

Step 3: Cyclization

-

The S-methylthiouronium salt is reacted with ethylenediamine to close the imidazoline ring and form this compound.

Quantitative Data Summary

The following table summarizes the reported yields for various this compound synthesis methods, providing a comparative overview of their efficiencies.

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |

| Formamide Pathway (Embodiment 1) | 100.0g 2,6-dichloroaniline | Formic acid | 78.4% (for intermediate 1) | [4] |

| Formamide Pathway (Embodiment 2) | 120.0g 2,6-dichloroaniline | Formic acid | 80.2% (for intermediate 1) | [4] |

| Formamide Pathway (Embodiment 3) | 130.0g 2,6-dichloroaniline | Formic acid | 82% (for intermediate 1) | [4] |

| One-Pot Formamide Pathway | 110g N-(2,6-dichlorophenyl)formamide | Thionyl chloride, sulfuryl chloride, ethylenediamine | 66g (final product from intermediate) | [5] |

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects primarily through its interaction with the central nervous system. It is a potent agonist at α2-adrenergic receptors and also binds to imidazoline receptors.

α2-Adrenergic Receptor Pathway

This compound's antihypertensive effect is mainly attributed to its agonistic activity at α2A-adrenergic receptors in the brainstem. This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system. This reduction in sympathetic tone results in decreased peripheral vascular resistance, heart rate, and blood pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]

- 3. This compound | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for preparing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Clonidine Analogues and Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of clonidine analogues and derivatives, focusing on their core pharmacology, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel adrenergic and imidazoline (B1206853) receptor modulators.

Introduction

This compound, an imidazoline derivative, is a potent α2-adrenergic receptor agonist with a well-established role in the management of hypertension. Its mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system. Beyond its antihypertensive effects, this compound and its analogues have garnered significant research interest for their potential applications in various therapeutic areas, including analgesia, sedation, and the management of withdrawal syndromes.

This guide delves into the chemical and pharmacological diversity of this compound analogues, exploring how structural modifications influence their receptor affinity, selectivity, and functional activity. We will examine key derivatives such as aprathis compound (B1662514), moxonidine (B1115), and lofexidine (B1675026), highlighting their distinct pharmacological profiles and clinical relevance.

Core Pharmacology and Structure-Activity Relationships

The pharmacological effects of this compound and its analogues are primarily mediated through their interaction with α2-adrenergic and imidazoline receptors. The imidazoline ring and the dichlorophenyl moiety are crucial pharmacophores, and modifications to these structures have profound effects on receptor binding and functional activity.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of its key analogues for α2-adrenergic and imidazoline receptors. This data provides a quantitative basis for comparing the pharmacological profiles of these compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Analogues at α2-Adrenergic Receptor Subtypes

| Compound | α2A | α2B | α2C | Reference |

| This compound | 1.3 | - | - | |

| Aprathis compound | 2.9 | - | - | |

| Moxonidine | - | - | - | |

| Lofexidine | - | - | - | Data Not Available |

| Guanfacine | - | - | - |

Table 2: Binding Affinities (Ki, nM) of this compound Analogues at Imidazoline Receptor Subtypes

| Compound | I1 | I2 | Reference |

| This compound | 3.2 | - | |

| Moxonidine | - | - | |

| Idazoxan | - | - | |

| Rilmenidine | - | - |

Note: Data for imidazoline receptor subtypes is less consistently reported in a comparative format. Dashes (-) indicate that data was not found in the cited sources.

Table 3: Functional Potency (EC50, nM) of this compound Analogues

| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |

| This compound | Adenylate Cyclase Inhibition | α2 | 300 | |

| p-Aminothis compound | Adenylate Cyclase Inhibition | α2 | 30 | |

| Hydroxyphenacetyl aminothis compound | Adenylate Cyclase Inhibition | α2 | 130 | |

| Propofol (with this compound premedication) | LMA Insertion | - | 5.84 µg/ml |

Signaling Pathways

This compound and its analogues exert their cellular effects by modulating specific intracellular signaling cascades upon receptor binding. The primary signaling pathways for α2-adrenergic and imidazoline receptors are distinct and are visualized below.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Imidazoline I1 Receptor Signaling Pathway

The signaling cascade for the I1 imidazoline receptor is less definitively characterized than that of the α2-adrenergic receptor but is thought to involve pathways independent of cAMP, potentially involving phospholipase C and the generation of second messengers like diacylglycerol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for α2-adrenergic or imidazoline receptors.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues like rat cerebral cortex).

-

Radiolabeled ligand (e.g., [3H]-Clonidine, [3H]-Rauwolscine).

-

Unlabeled test compound (this compound analogue).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation + radioligand + binding buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a this compound analogue to inhibit adenylyl cyclase activity, a functional consequence of α2-adrenergic receptor activation.

Objective: To determine the functional potency (EC50) of a test compound.

Materials:

-

Cells expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293, CHO).

-

Test compound (this compound analogue).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay:

-

Remove the culture medium from the cells and add the test compound dilutions.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a further specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the continuous measurement of blood pressure in conscious, freely moving rats using radiotelemetry, a gold standard for cardiovascular research.

Objective: To evaluate the effect of a test compound on blood pressure and heart rate in a conscious animal model.

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

-

Implantable telemetry transmitter.

-

Surgical instruments.

-

Anesthesia (e.g., isoflurane).

-

Analgesics.

-

Telemetry receiver and data acquisition system.

-

Test compound (this compound analogue) and vehicle.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat.

-

Surgically implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.

-

Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.

-

Suture the incisions.

-

Administer post-operative analgesics and allow the animal to recover for at least one week.

-

-

Acclimatization and Baseline Recording:

-

House the rat in its home cage placed on a telemetry receiver.

-

Allow the animal to acclimatize to the experimental setup.

-

Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

-

-

Compound Administration:

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection).

-

-

Data Acquisition and Analysis:

-

Continuously record blood pressure and heart rate for a predetermined duration after compound administration.

-

Analyze the data to determine the time course and magnitude of the compound's effect on systolic, diastolic, and mean arterial pressure, as well as heart rate. Compare the changes to the baseline and vehicle control groups.

-

Synthesis of Key this compound Analogues

The following provides an overview of the synthetic routes for key this compound analogues.

Synthesis of Aprathis compound

Aprathis compound (p-aminothis compound) can be synthesized from 2,6-dichloro-4-nitroaniline (B1670479). The general steps involve:

-

Formylation: Reaction of 2,6-dichloro-4-nitroaniline with formic acid and acetic anhydride (B1165640) to yield N-(2,6-dichloro-4-nitrophenyl)formamide.

-

Chlorination and Cyclization: Treatment with thionyl chloride followed by reaction with ethylenediamine (B42938) to form the imidazoline ring.

-

Reduction: Reduction of the nitro group to an amino group, for example, using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon catalyst, to yield aprathis compound.

-

Salt Formation: Treatment with hydrochloric acid to form aprathis compound hydrochloride.

Synthesis of Moxonidine

The synthesis of moxonidine typically starts from 4,6-dichloro-2-methyl-5-aminopyrimidine. A common route involves:

-

Reaction with 1-acetyl-2-imidazolidinone: This step, often in the presence of phosphorus oxychloride, forms an intermediate.

-

Methoxylation: Reaction with sodium methoxide (B1231860) in an alcoholic solvent to replace one of the chlorine atoms with a methoxy (B1213986) group, yielding moxonidine.

Synthesis of Lofexidine

A scalable synthesis of lofexidine can be achieved through a one-pot reaction:

-

O-alkylation: 2,6-dichlorophenol (B41786) is reacted with ethyl 2-chloropropionate to form ethyl 2-(2,6-dichlorophenoxy)propionate.

-

Amidation and Cyclization: The resulting ester is then reacted with ethylenediamine in the presence of a titanium alkoxide catalyst to directly form the imidazoline ring of lofexidine.

Conclusion

This technical guide has provided a detailed overview of this compound analogues and derivatives for research purposes. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for scientists and drug development professionals. The continued exploration of the structure-activity relationships of these compounds holds promise for the development of novel therapeutics with improved selectivity and efficacy for a range of clinical applications.

Clonidine's Receptor Engagement: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Clonidine, a cornerstone in the treatment of hypertension and a versatile agent in various other clinical applications, exerts its therapeutic effects through a complex interplay with multiple receptor systems. This technical guide provides an in-depth exploration of this compound's binding affinity and selectivity for its primary targets: α₂-adrenergic and imidazoline (B1206853) receptors. Understanding these fundamental pharmacological properties is critical for optimizing drug design, predicting clinical outcomes, and exploring novel therapeutic avenues.

Receptor Binding Affinity: A Quantitative Analysis

This compound's pharmacological profile is defined by its high affinity for both α₂-adrenergic and imidazoline receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

The following tables summarize the binding affinities of this compound for various receptor subtypes as reported in the scientific literature. It is important to note that absolute Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Table 1: this compound Binding Affinity for Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |

| α₂-Adrenergic (non-selective) | 1.1 - 5.4 | Calf Cortex | [1] |

| α₂-Adrenergic (non-selective) | 2.6 - 2.7 | Rat Brain | [2] |

| α₂-Adrenergic (non-selective) | 2.4 | Guinea-pig Spleen | [3] |

| α₁-Adrenergic (in comparison) | ~440 | (Selectivity ratio α₂:α₁ is ~200:1) | [4][5] |

Table 2: this compound Binding Affinity for Imidazoline Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |

| I₁-Imidazoline | 17 | Bovine Rostral Ventrolateral Medulla | [6] |

| I₁-Imidazoline | ~51 (Kᴅ) | Human Brain | [7] |

| I₂-Imidazoline | Lower affinity than for I₁ and α₂ | General | [8] |

Receptor Selectivity Profile

This compound is recognized as a selective α₂-adrenergic receptor agonist, demonstrating a significantly higher affinity for α₂ receptors compared to α₁ receptors, with a selectivity ratio of approximately 200:1[4][5]. However, it is now well-established that this compound also binds with high and similar affinity to I₁-imidazoline receptors[9]. This dual-receptor interaction is a key aspect of its pharmacology. While it binds potently to α₂-adrenergic and I₁-imidazoline receptors, its affinity for I₂-imidazoline receptors is considerably lower[8].

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are primarily derived from radioligand binding assays. These assays are the gold standard for characterizing the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay (General Protocol)

This method is employed to determine the inhibition constant (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Kᵢ of this compound for α₂-adrenergic and imidazoline receptors.

Materials:

-

Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-clonidine for α₂-adrenergic receptors, or other specific radioligands for imidazoline receptors).

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex, bovine adrenal chromaffin cells).

-

Test Compound: Unlabeled this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor preparation in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

The binding of this compound to its receptors initiates distinct intracellular signaling cascades that ultimately mediate its physiological effects.

α₂-Adrenergic Receptor Signaling

The α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ)[10]. Upon activation by an agonist like this compound, the Gᵢ protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[11]. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to a variety of cellular responses, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.

Imidazoline Receptor Signaling

The signaling pathways coupled to imidazoline receptors are less well-defined than those of adrenergic receptors and appear to be distinct from the classical G-protein-cAMP cascade.

-

I₁-Imidazoline Receptors: Activation of I₁ receptors does not typically involve changes in cAMP or inositol (B14025) phosphate (B84403) levels. Instead, evidence suggests that I₁ receptor signaling may involve the activation of phosphatidylcholine-specific phospholipase C, leading to the production of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC) isoforms[6][12]. Other proposed downstream effectors include the mitogen-activated protein kinase (MAPK) pathway.

Conclusion

This compound's therapeutic efficacy is a direct consequence of its high-affinity binding to and activation of both α₂-adrenergic and I₁-imidazoline receptors. Its selectivity for α₂- over α₁-adrenergic receptors contributes to its favorable side-effect profile compared to non-selective adrenergic agonists. The distinct signaling pathways initiated by these two receptor types underscore the complexity of this compound's mechanism of action. A thorough understanding of these fundamental pharmacological principles, facilitated by robust experimental methodologies, is paramount for the continued development of more selective and effective therapeutics targeting these receptor systems.

References

- 1. Characterization of [3H]this compound binding to two sites in calf brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships between structure and alpha-adrenergic receptor affinity of this compound and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and localization of [3H]-clonidine binding in membranes prepared from guinea-pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 12. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

clonidine's effects on neurotransmitter release and regulation

An In-depth Technical Guide on Clonidine's Effects on Neurotransmitter Release and Regulation

Executive Summary

This compound is a centrally acting α2-adrenergic receptor agonist with significant effects on neurotransmitter systems, primarily the noradrenergic system.[1] Its therapeutic applications in treating hypertension, Attention Deficit Hyperactivity Disorder (ADHD), and other conditions are rooted in its ability to modulate neurotransmitter release and regulate neuronal signaling pathways.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on neurotransmitter dynamics, and the experimental protocols used to elucidate these effects. The primary mechanism involves the stimulation of presynaptic α2-autoreceptors, which, through a Gi-protein coupled pathway, inhibits adenylyl cyclase, reduces intracellular cAMP, and subsequently decreases the release of norepinephrine (B1679862).[4][5][6] this compound also exhibits complex interactions with postsynaptic α2-receptors and other neurotransmitter systems, including the serotonergic and GABAergic systems.

Core Mechanism of Action: α2-Adrenergic Agonism

This compound's principal mechanism is its function as a selective agonist for α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[4][5] The α2-adrenergic receptor family has three main subtypes: α2A, α2B, and α2C. This compound acts on all three, though its therapeutic effects in conditions like ADHD are often attributed to its agonism at the α2A subtype, which is highly prevalent in the prefrontal cortex.[7][8]

Upon binding, this compound activates the Gi protein, which leads to the inhibition of the enzyme adenylyl cyclase.[4][5] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] The decrease in cAMP levels leads to a cascade of downstream effects, most notably the reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of voltage-gated calcium channels. This results in diminished calcium influx into the presynaptic neuron, a critical step for neurotransmitter vesicle fusion and release.[6]

Presynaptic Inhibition

The most well-characterized effect of this compound is the inhibition of norepinephrine (NE) release from presynaptic nerve terminals.[2][9] α2-receptors located on presynaptic noradrenergic neurons function as autoreceptors, providing a negative feedback mechanism.[3][4] By stimulating these autoreceptors, this compound effectively mimics and enhances this natural feedback loop, leading to a significant reduction in sympathetic outflow from the central nervous system.[1][9] This sympatholytic effect is the basis for its use as an antihypertensive agent.[7]

Postsynaptic Effects

While the presynaptic effects dominate its antihypertensive action, this compound's role in treating ADHD is thought to involve postsynaptic α2A-receptors in the prefrontal cortex (PFC).[8][10] In the PFC, norepinephrine enhances task-relevant signals and suppresses irrelevant "noise." Postsynaptic α2A-receptor agonism by this compound is believed to mimic this effect, strengthening the regulation of attention and executive function by the PFC.[10][11] This action is distinct from the presynaptic effect of reducing overall norepinephrine release.[8]

Quantitative Pharmacodynamics

The interaction of this compound with its target receptors can be quantified by its binding affinity (Ki or Kd) and its dose-dependent physiological effects.

Receptor Binding Affinities

This compound and its analogs have been studied extensively to determine their affinity for various adrenergic and non-adrenergic receptors.[12][13] Radioligand binding assays are the primary method for these determinations.

| Ligand/Drug | Receptor Target | Affinity (Ki or Kd) | Species/Tissue | Reference |

| [3H]this compound | α2-Receptors (High Affinity) | 1.7 nM (Kd) | NG108-15 Hybrid Cells | [12] |

| [3H]this compound | α2-Receptors (Low Affinity) | 33 nM (Kd) | NG108-15 Hybrid Cells | [12] |

| [3H]this compound | α2-Receptors | 2.6 - 2.7 nM (Kd) | Rat Brain | [13] |

| This compound | α2A-Receptor | 4.5 nM (Ki) | - | [7] |

| This compound | α2B-Receptor | 19.95 nM (Ki) | - | [7] |

| This compound | α2C-Receptor | 10 nM (Ki) | - | [7] |

| This compound | Imidazoline-1 (I1) Receptor | 31.62 nM (Ki) | Bovine | [7] |

| p-Aminothis compound | α2-Receptors (High Affinity) | 2.3 nM (Kd) | NG108-15 Hybrid Cells | [12] |

| This compound-NCS | α2-Receptors | 50 mM (Kd) | Rat Brain Membranes | [14] |

Dose-Response Effects on Norepinephrine Release

Studies in humans have quantified the relationship between this compound dosage and the reduction in plasma norepinephrine levels, providing direct evidence of its sympatholytic action.

| This compound Dose | % Reduction in Basal Plasma NE | % Reduction in Plasma NE Appearance Rate | Subject Group | Reference |

| 1.5 µg/kg (oral) | 27% | 32% | Normal Subjects | [15] |

| 5.0 µg/kg (oral) | 51% | 52% | Normal Subjects | [15] |

| 300 µg (oral) | Significant Decrease (p<.005) | Not Measured | Hypertensive & Normal | [16] |

Effects on Other Neurotransmitter Systems

This compound's influence extends beyond the noradrenergic system, affecting serotonin (B10506), GABA, and dopamine (B1211576), which contributes to its broad therapeutic and side-effect profile.

-

Serotonin (5-HT): this compound can inhibit the release of serotonin.[10] Studies in rats have shown that intravenous administration of this compound (30 µg/kg and 300 µg/kg) led to 74% and 60% reductions in cerebrospinal fluid (CSF) 5-HT concentrations, respectively.[17] This effect is mediated via α2-adrenoceptors, as it can be attenuated by the α2-antagonist idazoxan.[17]

-

GABA: this compound has been shown to decrease GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus.[18] However, in other brain regions like the hypothalamus and nucleus tractus solitarii, this compound can enhance the basal release of GABA from synaptosomes in a concentration-dependent manner, an effect also blocked by α2-antagonists.[19]

-

Dopamine: The effect of this compound on the dopaminergic system is less clear. While some sources suggest it may increase dopamine levels, other studies indicate it does not significantly alter the activity of dopaminergic neurons, for instance, during morphine withdrawal.[20][21]

Key Experimental Methodologies

The characterization of this compound's effects relies on specific and robust experimental protocols.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors for a ligand like this compound.[22][23]

Objective: To quantify the binding characteristics of this compound to α2-adrenergic receptors in a tissue preparation.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.[22]

-

-

Binding Incubation:

-

Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled ligand, such as [3H]this compound.[13]

-

For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of unlabeled this compound.[22]

-

Run parallel incubations with a high concentration of an unlabeled competing ligand to determine non-specific binding.[24]

-

-

Separation:

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.[25]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[24]

-

In Vivo Measurement of Neurotransmitter Levels

This methodology assesses the physiological effect of this compound on neurotransmitter release in a living organism.

Objective: To measure the dose-dependent effect of this compound on the appearance rate of norepinephrine in plasma.[15]

Protocol Outline:

-

Subject Preparation:

-

Acclimate human subjects or animal models to the laboratory environment.

-

Insert intravenous catheters for infusion and arterial catheters for blood sampling.

-

-

Tracer Infusion:

-

Administer a bolus followed by a continuous infusion of a radiolabeled neurotransmitter, such as [3H]norepinephrine, to achieve steady-state plasma concentrations.[15]

-

-

Baseline Sampling:

-

Collect arterialized plasma samples to measure baseline [3H]NE specific activity and total plasma NE concentration.

-

-

Drug Administration:

-

Administer a specific oral dose of this compound (e.g., 1.5 µg/kg or 5.0 µg/kg) or a placebo.[15]

-

-

Post-Dose Sampling:

-

Collect additional plasma samples at fixed time points (e.g., 120-140 minutes post-administration).

-

-

Sample Analysis:

-

Analyze plasma samples for NE concentration, typically using high-performance liquid chromatography (HPLC).[26]

-

Measure radioactivity to determine [3H]NE specific activity.

-

-

Data Analysis:

-

Calculate the plasma NE appearance rate (an index of sympathetic nervous system activity) and NE clearance from the steady-state infusion data.

-

Compare pre- and post-clonidine values to determine the percentage reduction in NE appearance rate.[15]

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medicoverhospitals.in [medicoverhospitals.in]

- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. litfl.com [litfl.com]

- 6. youtube.com [youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. m.youtube.com [m.youtube.com]

- 12. Interaction of this compound and this compound analogues with alpha-adrenergic receptors of neuroblastoma X glioma hybrid cells and rat brain: comparison of ligand binding with inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationships between structure and alpha-adrenergic receptor affinity of this compound and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An affinity label for alpha 2-adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-dependent suppression of norepinephrine appearance rate in plasma by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Induced Variations of Plasma Norepinephrine and Blood Pressure in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of this compound on serotonergic neuronal activity as measured by cerebrospinal fluid serotonin and its metabolite in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound differentially modulates the release of endogenous GABA in various rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lifelinkr.com [lifelinkr.com]

- 21. This compound fails to modify dopaminergic neuronal activity during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.uwec.edu [chem.uwec.edu]

- 25. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 26. This compound inhibition of norepinephrine release from normal and morphine-tolerant guinea pig cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Clonidine's Antihypertensive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research that established the antihypertensive properties of clonidine. It provides a comprehensive overview of its mechanism of action, key experimental findings, and detailed methodologies for the pivotal experiments that have shaped our understanding of this significant antihypertensive agent.

Mechanism of Action: A Dual-Receptor Interaction

This compound's primary antihypertensive effect is mediated through its action as an agonist at α2-adrenergic receptors within the central nervous system.[1] However, its interaction with imidazoline (B1206853) I1 receptors also contributes to its blood pressure-lowering effects.

Central α2-Adrenergic Agonism: this compound readily crosses the blood-brain barrier and stimulates α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii (NTS). This stimulation enhances the inhibitory effect of neurons from the NTS on the vasomotor center, leading to a reduction in sympathetic outflow from the central nervous system.[1] The decreased sympathetic tone results in reduced peripheral vascular resistance, heart rate, and ultimately, a decrease in blood pressure.

Imidazoline I1 Receptor Agonism: this compound also binds to I1 imidazoline receptors, which are found in the rostral ventrolateral medulla (RVLM), a critical area for blood pressure regulation. Activation of these receptors is also thought to contribute to the reduction in sympathetic nerve activity, providing an additional pathway for its antihypertensive action.[1]

Peripheral Actions: While the central effects are predominant, this compound can have peripheral effects as well. At high concentrations, it can cause a transient initial increase in blood pressure by stimulating peripheral α1 and α2B adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2] However, this effect is usually not observed with oral administration at therapeutic doses.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from foundational studies on this compound, providing insights into its receptor binding affinity and its effects on physiological parameters.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Tissue Source | Ki (nM) |

| α2-Adrenergic Receptor | [3H]this compound | Rat Brain | 2.6 - 9.0 |

| Imidazoline I1 Receptor | [3H]this compound | Bovine Adrenal Chromaffin Cells | 31.62[1] |

| α2-Adrenergic Receptor | [3H]p-aminothis compound | Rat Brain | 0.85 - 3.0 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Dose-Dependent Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Route of Administration | Dose | Animal Model | Change in Mean Arterial Pressure (MAP) |

| Intravenous | 3-30 µg/kg | SHR | Initial transient increase followed by a sustained decrease |

| Intracerebroventricular | 0.1 mg/kg/day (chronic) | SHR | Significant and sustained decrease |

| Oral | 0.5 mg/kg/day (chronic) | SHR | Significant and sustained decrease |

| Intravenous | 0.6 mg/24h/kg (chronic) | SHR | Sustained fall over 3 weeks[3] |

Table 3: Effect of this compound on Plasma Norepinephrine Levels in Humans

| Dose | Route of Administration | Study Population | % Decrease in Plasma Norepinephrine |

| 0.2-0.8 mg/day | Oral | Hypertensive Patients | Significant reduction |

| 0.3 mg | Oral | Healthy Volunteers | Significant reduction 3 hours post-administration[1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the antihypertensive properties of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines the steps to determine the binding affinity of this compound to α2-adrenergic receptors using [3H]this compound.

Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) of this compound at α2-adrenergic receptors in rat brain tissue.

Materials:

-

Rat brainstem tissue

-

[3H]this compound (radioligand)

-

Unlabeled this compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Dissect the brainstem from euthanized rats on ice.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of membrane protein (e.g., 100-200 µg).

-

Increasing concentrations of [3H]this compound (for saturation binding).

-

For competition assays, a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of tubes will contain a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

Incubate the tubes at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]this compound and use Scatchard analysis to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, from which the Ki can be calculated.

-

In Vivo Blood Pressure Measurement in Rats Using Telemetry

This protocol describes the surgical implantation of a telemetry device for continuous blood pressure monitoring in conscious, freely moving rats.

Objective: To continuously measure arterial blood pressure and heart rate in response to this compound administration in a conscious rat model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

-

Implantable telemetry transmitter with a pressure catheter.

-

Surgical instruments.

-

Anesthesia (e.g., isoflurane).

-

Analgesics.

-

Data acquisition system.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat using isoflurane.[4]

-

Make a midline abdominal incision to expose the abdominal aorta.

-

Carefully isolate a section of the aorta between the renal arteries and the iliac bifurcation.

-

Puncture the aorta with a bent needle and insert the telemetry catheter, advancing it cranially.

-

Secure the catheter in place with surgical glue and a small piece of cellulose (B213188) mesh.

-

Place the body of the transmitter in the abdominal cavity.

-

Suture the abdominal muscle and skin layers.

-

Administer post-operative analgesics and allow the animal to recover for at least one week.[5]

-

-

Data Acquisition:

-

House the rat in a cage placed on a receiver that wirelessly collects the data from the implanted transmitter.

-

Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

-

-

Drug Administration and Data Collection:

-

Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic minipump for chronic studies).

-

Continuously record blood pressure and heart rate for the duration of the study.

-

-

Data Analysis:

-

Analyze the telemetered data to determine the time course and magnitude of this compound's effect on systolic, diastolic, and mean arterial pressure, as well as heart rate.

-

Compare the changes in these parameters to baseline values and to a vehicle-treated control group.

-

Central Administration of this compound via Intracerebroventricular (ICV) Cannulation

This protocol details the stereotaxic surgery for implanting a cannula into the lateral ventricle of a rat brain for direct central administration of this compound.

Objective: To investigate the central effects of this compound on blood pressure, bypassing the peripheral circulation.

Materials:

-

Rat (e.g., Sprague-Dawley or SHR).

-

Stereotaxic apparatus.

-

Anesthesia (e.g., ketamine/xylazine).

-

Guide cannula and dummy cannula.

-

Dental cement.

-

Surgical drill and screws.

-

Injection pump and tubing.

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-